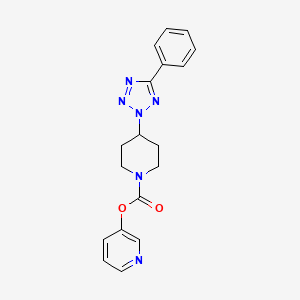
pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate
Descripción general
Descripción
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridinyl group and a tetrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the tetrazole ring, known for its high nitrogen content, contributes to the compound’s unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Chan–Evans–Lam coupling reaction, where 5-phenyl-1H-tetrazole is treated with pyridin-3-ylboronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization might be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. The tetrazole ring is known to mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The tetrazole ring is a common feature in many drugs, including antihypertensive agents and antibiotics .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as high nitrogen content for energetic materials or as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or blocking receptor sites. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Losartan: An antihypertensive drug that also contains a tetrazole ring.
Latamoxef: A cephalosporin antibiotic with a tetrazole moiety.
Pemiroplast: A histamine receptor blocker with a tetrazole group.
Uniqueness
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with both a pyridinyl and a tetrazolyl group
Propiedades
Fórmula molecular |
C18H18N6O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H18N6O2/c25-18(26-16-7-4-10-19-13-16)23-11-8-15(9-12-23)24-21-17(20-22-24)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
Clave InChI |
HGCSBCXCTUEHIP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2N=C(N=N2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














